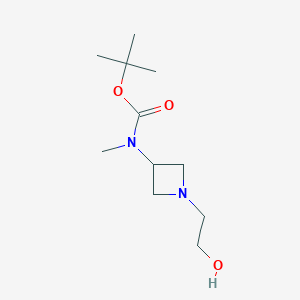

tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O3 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl N-[1-(2-hydroxyethyl)azetidin-3-yl]-N-methylcarbamate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12(4)9-7-13(8-9)5-6-14/h9,14H,5-8H2,1-4H3 |

InChI Key |

FYTUWAYHMXBNSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CN(C1)CCO |

Origin of Product |

United States |

Preparation Methods

Epoxy-Amine Intermediate Preparation

Epoxy amines are synthesized by reacting aniline derivatives with epoxides under controlled conditions. For example:

La(OTf)₃-Catalyzed Cyclization

La(OTf)₃ (5 mol%) in 1,2-dichloroethane (0.2 M) facilitates epoxy-amine cyclization under reflux:

-

Mechanism : The Lewis acid activates the epoxide, promoting nucleophilic attack by the amine to form the azetidine ring.

Carbamate Protection Strategies

Introducing the tert-butyl carbamate group requires selective protection of the azetidine nitrogen.

Mixed Anhydride Method

A patent detailing lacosamide intermediates describes a mixed anhydride approach:

Phase-Transfer Alkylation

To functionalize the azetidine nitrogen with a 2-hydroxyethyl group:

-

Conditions : Tert-butyl carbamate derivatives react with methyl sulfate under phase-transfer catalysis (Tetrabutyl ammonium bromide, KOH).

-

Optimization :

Hydroxyethyl Group Introduction

Reductive Amination

Sodium borohydride (NaBH₄) reduces ketones to alcohols in tetrahydrofuran (THF)/ethanol:

Diisobutylaluminum Hydride (DIBAH) Reduction

DIBAH in toluene/cyclohexanol selectively reduces ketones to secondary alcohols:

-

Yield : 95% for tert-butyl [1(S)-benzyl-2(S)-hydroxy-3-chloropropyl]carbamate.

-

Selectivity : Chiral centers are preserved under mild conditions (room temperature, 2 hours).

Integrated Synthesis Pathways

Combining the above steps, two routes emerge:

Route A: Azetidine-First Approach

Route B: Carbamate-First Approach

-

Protect a pre-formed azetidine derivative with BOC via DIBAH reduction.

-

Functionalize the nitrogen with 2-hydroxyethyl using KOH/methyl sulfate.

Comparative Analysis of Methods

| Parameter | La(OTf)₃ Cyclization | Mixed Anhydride | DIBAH Reduction |

|---|---|---|---|

| Yield | 80–85% | 90–93% | 56–95% |

| Reaction Time | 2–4 hours | 2 hours | 1–2 hours |

| Catalyst Cost | Moderate | Low | High |

| Stereoselectivity | High (cis) | Moderate | High |

Challenges and Optimizations

-

Stereochemical Control : La(OTf)₃ ensures cis-epoxy amine conversion, critical for azetidine geometry.

-

Byproduct Formation : Excess methyl sulfate generates sulfonate esters; precise stoichiometry minimizes this.

-

Solvent Systems : Ethyl acetate enhances solubility in phase-transfer reactions, while THF/water mixtures improve reduction efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbonyl groups back to alcohols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Nucleophiles: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Carbonyl Compounds: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Azetidines: From nucleophilic substitution reactions.

Scientific Research Applications

The compound has shown potential in several biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Neuroprotective Properties

Research indicates that tert-butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate may exhibit neuroprotective effects. Studies have suggested its ability to inhibit enzymes associated with neurodegenerative diseases:

- Inhibition of Acetylcholinesterase : This enzyme is critical in the breakdown of acetylcholine, and its inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Antioxidant Activity

The compound has demonstrated antioxidant properties, potentially reducing oxidative stress in neural tissues. This effect is crucial for protecting neurons from damage caused by free radicals.

In Vitro Studies

A notable study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated:

| Activity | Measurement Method | Result |

|---|---|---|

| Cell Viability | MTT Assay | Increased viability by 30% compared to controls |

| Oxidative Stress Reduction | TBARS Assay | Significant decrease in malondialdehyde levels |

These findings suggest that the compound may protect against oxidative damage in neuronal cells.

In Vivo Studies

In animal models simulating neurodegenerative conditions, the compound was administered to assess its effects on cognitive function and oxidative stress markers. Results showed:

| Parameter | Measurement Method | Result |

|---|---|---|

| Cognitive Function | Morris Water Maze | Improved performance by 25% compared to untreated groups |

| Oxidative Stress Markers | Brain Homogenate Analysis | Reduced MDA levels by 40% |

These studies highlight the potential of this compound as a therapeutic agent in neuroprotection.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the azetidine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Hydrophilicity : The target compound’s 2-hydroxyethyl group likely confers higher aqueous solubility compared to analogs with aromatic (e.g., benzhydryl ) or pyrimidine substituents , which are more hydrophobic.

- Steric Effects: Methyl substitution on the carbamate nitrogen (target compound) reduces steric hindrance compared to bulkier groups like ethyl or propyl in compounds such as tert-Butyl (1-(2-aminopyrimidin-4-yl)azetidin-3-yl)(propyl)carbamate (MW 294) .

- Ring Size : Azetidine (4-membered ring) in the target compound may impart conformational rigidity compared to piperidine derivatives (6-membered ring) .

Physicochemical Properties

- Purity : Microwave-synthesized compounds (e.g., 24c, 24f in ) often achieve >99% purity, whereas conventional methods yield lower purity (e.g., 63% for benzhydryl analog ).

- Hydrogen Bonding: The hydroxyethyl group in the target compound may increase hydrogen-bonding capacity, improving interaction with biological targets compared to non-polar substituents.

Functional Group Impact on Reactivity

- Hydroxyethyl Group : Enhances nucleophilicity at the oxygen atom, making the compound susceptible to hydrolysis or further functionalization. This contrasts with tert-Butyl (2-hydroxyethyl)(methyl)carbamate , which lacks the azetidine ring and may exhibit different reactivity.

- Boc Protection : The tert-butyl carbamate group in all analogs provides stability under basic conditions but can be cleaved under acidic conditions (e.g., TFA), a common strategy in prodrug design.

Biological Activity

The compound tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate , also known as tert-butyl N-(2-hydroxyethyl)carbamate , is a carbamate derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 174.25 g/mol

- CAS Number : 57561-39-4

- Density : 1.1 g/cm³

- Boiling Point : Not available

- Melting Point : Not available

The compound features a tert-butyl group, which enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Tert-butyl N-(2-hydroxyethyl)carbamate has been investigated for its activity as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). AChE inhibitors are known to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Pharmacological Studies

- Inhibition of Acetylcholinesterase :

- Neuroprotective Effects :

Study on Neuroprotection

A study explored the neuroprotective properties of various carbamate derivatives, including tert-butyl N-(2-hydroxyethyl)carbamate. The results demonstrated that this compound significantly reduced cell death in astrocytes exposed to Aβ 1-42. The mechanism was linked to the modulation of inflammatory pathways and reduced oxidative stress markers. However, in vivo studies showed limited efficacy in animal models compared to established treatments like galantamine .

Pharmacokinetics and Bioavailability

Another investigation focused on the pharmacokinetic profile of related compounds, highlighting that modifications in the structure can lead to improved brain penetration and reduced peripheral exposure. Such studies are crucial for understanding how structural variations can enhance therapeutic efficacy and minimize side effects .

Comparative Biological Activity of Related Compounds

| Compound Name | AChE Inhibition (K_i μM) | Neuroprotective Effects | References |

|---|---|---|---|

| Tert-butyl N-(2-hydroxyethyl)carbamate | 0.17 | Moderate | |

| Galantamine | 0.05 | Significant | |

| Donepezil | 0.07 | Significant |

Summary of Pharmacokinetic Properties

| Parameter | Tert-butyl N-(2-hydroxyethyl)carbamate | Comparison with Galantamine |

|---|---|---|

| Brain AUC | Not specified | Higher |

| Serum AUC | Not specified | Lower |

Q & A

Q. What are the common synthetic routes for tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves carbamate protection of azetidine derivatives. A two-step approach is often employed: (1) introducing the tert-butyl carbamate (Boc) group to the azetidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine), and (2) functionalizing the azetidine ring with a 2-hydroxyethyl group. Intermediates are characterized using NMR (¹H/¹³C) to confirm regioselectivity and HPLC-MS for purity (>95%). For example, PubChem data for similar carbamates highlight Boc-protected intermediates with molecular weights consistent with theoretical values .

Q. How can researchers verify the structural integrity of this compound under varying pH conditions?

- Methodological Answer : Stability studies are conducted using pH-adjusted buffers (e.g., pH 3–10) followed by LC-MS or NMR monitoring. The Boc group is sensitive to acidic hydrolysis, so degradation products (e.g., free azetidine) are tracked. Evidence from NIST emphasizes the importance of controlled storage (2–8°C, inert atmosphere) to prevent premature deprotection .

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in the synthesis of chiral derivatives of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can enforce stereocontrol during azetidine functionalization. Computational modeling (e.g., density functional theory) predicts transition states to guide reagent selection. Studies on similar carbamates (e.g., (R)-tert-butyl derivatives) demonstrate enantiomeric excess (ee) >90% when using chiral resolution techniques like crystallization or chiral HPLC .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Dynamic NMR experiments (variable-temperature or NOESY) can identify rotameric states, while X-ray structures provide definitive bond angles. For example, crystal structures of tert-butyl carbamates reveal planar carbamate moieties, whereas NMR may show averaged signals due to rotation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) model reaction pathways and transition states. The ICReDD framework integrates these computations with experimental screening to prioritize reaction conditions. For azetidine carbamates, nucleophilic attack at the methyl carbamate site is favored, with activation energies correlating with solvent polarity .

Q. How do steric and electronic effects influence the stability of the carbamate group during catalytic hydrogenation?

- Methodological Answer : Hydrogenolysis of the Boc group is monitored via in situ FTIR or gas evolution. Steric hindrance from the tert-butyl group slows hydrolysis, while electron-withdrawing substituents on the azetidine ring accelerate it. Controlled experiments under H₂ (1–3 atm) with Pd/C catalysts show >80% deprotection efficiency in ethanol/water mixtures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 120–125°C vs. 130–135°C) may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Recrystallization from solvents like ethyl acetate/hexane ensures consistency. Evidence from Combi-Blocks highlights the impact of solvent polarity on crystallization behavior .

Experimental Design

Q. What methodologies validate the purity of this compound for biological assays?

- Methodological Answer : Orthogonal techniques are required: (1) HPLC with UV/ELSD detection (purity >98%), (2) elemental analysis (C, H, N within ±0.4% of theoretical), and (3) HRMS for exact mass confirmation. Residual solvents (e.g., DCM, THF) are quantified via GC-headspace analysis, adhering to ICH Q3C guidelines .

Q. How can reaction kinetics for the hydrolysis of this carbamate be systematically studied?

- Methodological Answer : Pseudo-first-order kinetics are measured using UV-Vis spectroscopy (λ = 240–260 nm for carbamate cleavage). Buffer solutions (pH 7.4 for physiological relevance) are maintained at 37°C, with aliquots quenched at intervals. Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots across 25–50°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.